

An In-Depth Technical Guide to 3'-Chloropropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Chloropropiophenone

Cat. No.: B116997

[Get Quote](#)

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties and synthetic applications of **3'-Chloropropiophenone**.

Core Molecular Data

3'-Chloropropiophenone, a ketone derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds. Its fundamental molecular attributes are summarized below.

Property	Value	Source
Molecular Formula	C9H9ClO	[1][2]
Molecular Weight	168.62 g/mol	[1][2][3]
IUPAC Name	1-(3-chlorophenyl)propan-1-one	[1][2]
CAS Number	34841-35-5	[1]
Appearance	White to light yellow crystalline solid	[4]
Melting Point	45-47 °C	[4]
Boiling Point	124 °C at 14 mmHg	[4]

Synthetic Protocols and Applications

3'-Chloropropiophenone is a versatile precursor in organic synthesis, notably in the production of antidepressant medications. A key application is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).

Experimental Protocol: Synthesis of Dapoxetine Hydrochloride from 3'-Chloropropiophenone

The synthesis of Dapoxetine hydrochloride from **3'-Chloropropiophenone** involves a multi-step process.^[5] The total yield for this process is reported to be 39.9%.^[5] The structure of the resulting Dapoxetine hydrochloride can be confirmed using ¹H NMR and Mass Spectrometry analysis.^[5]

Step 1: Asymmetric Reduction

- Objective: To produce the chiral intermediate (S)-3-chloro-1-phenyl-1-propanol.
- Methodology: **3'-Chloropropiophenone** undergoes asymmetric reduction. This can be achieved through either chemical catalysis or biocatalysis.^[5] Biocatalysis is often preferred due to its numerous advantages.^[5]

Step 2: Alkylation

- Objective: To introduce the naphthyloxy moiety.
- Methodology: The hydroxyl group of (S)-3-chloro-1-phenyl-1-propanol is alkylated.

Step 3: O-Mesylation

- Objective: To form a good leaving group for the subsequent nucleophilic substitution.
- Methodology: The hydroxyl group is converted to a mesylate.

Step 4: SN2 Dimethylamine Reaction

- Objective: To introduce the dimethylamino group.

- Methodology: The mesylate undergoes a nucleophilic substitution (SN2) reaction with dimethylamine.

Step 5: Salt Formation

- Objective: To convert the final product into its hydrochloride salt for improved stability and solubility.
- Methodology: The synthesized Dapoxetine is treated with hydrochloric acid to form Dapoxetine hydrochloride.

Visualized Synthetic Pathway

The following diagram illustrates the synthetic workflow from **3'-Chloropropiophenone** to Dapoxetine hydrochloride.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Dapoxetine Hydrochloride from **3'-Chloropropiophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]
2. 3'-Chloropropiophenone | C₉H₉ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 3-クロロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
4. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3'-Chloropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116997#3-chloropropiophenone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com